molecular formula C23H18N2O2S B12273708 1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone

1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone

Cat. No.: B12273708
M. Wt: 386.5 g/mol
InChI Key: NQVUXCJVMSJULD-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone is an organic compound that features a methoxyphenyl group, a phenylquinazolinyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting with an appropriate aniline derivative, the quinazoline core can be synthesized through cyclization reactions.

    Introduction of the Sulfanyl Linkage: The sulfanyl linkage can be introduced by reacting the quinazoline derivative with a thiol compound.

    Attachment of the Methoxyphenyl Group: The final step involves the attachment of the methoxyphenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline core or the methoxyphenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or quinazoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced quinazoline derivatives.

    Substitution Products: Modified phenyl or quinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Applications in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone would depend on its specific biological target. Generally, such compounds might:

    Interact with Enzymes: Inhibit or activate specific enzymes.

    Bind to Receptors: Modulate receptor activity.

    Affect Cellular Pathways: Influence signaling pathways involved in cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanol: Similar structure with an alcohol group instead of a ketone.

    1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]propane: Similar structure with a propane linkage.

Uniqueness

1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C23H18N2O2S

Molecular Weight

386.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-(4-phenylquinazolin-2-yl)sulfanylethanone

InChI

InChI=1S/C23H18N2O2S/c1-27-18-13-11-16(12-14-18)21(26)15-28-23-24-20-10-6-5-9-19(20)22(25-23)17-7-3-2-4-8-17/h2-14H,15H2,1H3

InChI Key

NQVUXCJVMSJULD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

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